REACTION_CXSMILES
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Br[CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=1)=O.C(OC([N:22]1[CH2:27][CH2:26][CH:25]([C:28](=[S:30])[NH2:29])[CH2:24][CH2:23]1)=O)(C)(C)C>>[CH:6]1[C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=[CH:14][C:5]=1[C:3]1[N:29]=[C:28]([CH:25]2[CH2:26][CH2:27][NH:22][CH2:23][CH2:24]2)[S:30][CH:2]=1
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=2CCCCC2C=C1
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Name
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Quantity
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8 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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C1=C(C=CC=2CCCCC12)C=1N=C(SC1)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |